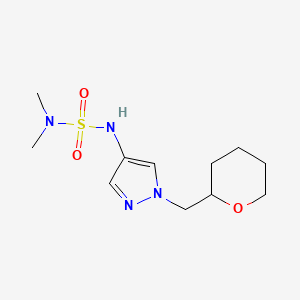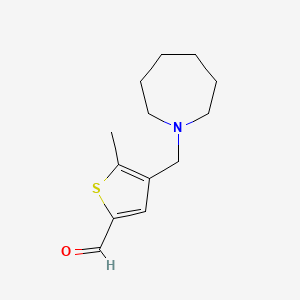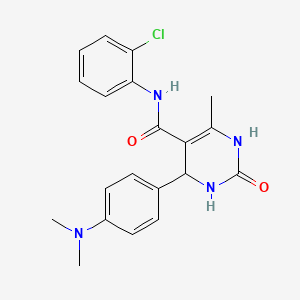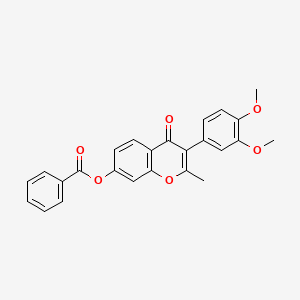
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration . Another example is the synthesis of benzoxazole derivatives, which involves reactions with amines and triethylamine .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Successive Michael Reactions : Chromones, including compounds structurally related to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, undergo successive Michael reactions with dimethyl acetonedicarboxylate, leading to the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates. This demonstrates their utility in creating complex organic molecules through one-pot synthesis processes (Terzidis et al., 2008).
Crystal Structure Analysis
- Structural Determination : Studies have focused on determining the crystal structures of compounds similar to this compound. For example, the structure of flavone hymenoxin was elucidated, providing insights into the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the physical and chemical properties of these compounds (Watson et al., 1991).
Material Science and Electrochemistry
- Electrochemical and Optical Properties : Research into novel terthienyl-based monomers related to chromenes has explored their electrochemical and optical properties, demonstrating their potential as materials for multicolored electrochromic devices. Such studies indicate the broad applicability of chromene derivatives in creating advanced materials with specific electronic and optoelectronic behaviors (Yigit et al., 2014).
Advanced Organic Chemistry and Heterocyclic Synthesis
- Heterocyclic System Preparation : The use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones showcases the versatility of chromene derivatives in synthesizing complex organic structures, which have potential applications in medicinal chemistry and drug design (Selič et al., 1997).
Photopolymerization and Material Development
- Nitroxide-Mediated Photopolymerization : Exploration into alkoxyamines bearing chromophore groups linked to the aminoxyl function, derived from chromene structures, has opened new avenues for photoinitiated polymerization processes. This research suggests the applicability of chromene derivatives in developing new polymeric materials through controlled polymerization techniques (Guillaneuf et al., 2010).
Direcciones Futuras
The future directions for research on “3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety. This could lead to a better understanding of the compound and its potential applications .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various targets, such as copper .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Related compounds have been shown to exhibit various pharmacokinetic properties .
Result of Action
Related compounds have been shown to exhibit various effects .
Action Environment
Related compounds have been shown to be influenced by various environmental factors .
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-23(17-9-12-20(28-2)22(13-17)29-3)24(26)19-11-10-18(14-21(19)30-15)31-25(27)16-7-5-4-6-8-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPQSEXRCBWYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

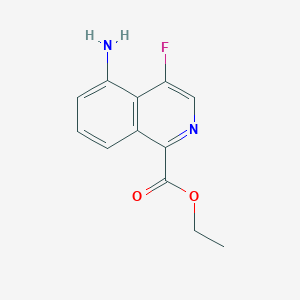
![5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581312.png)
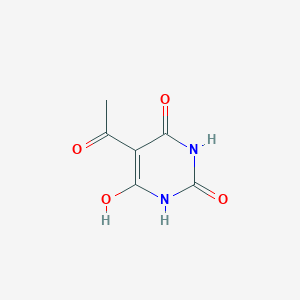
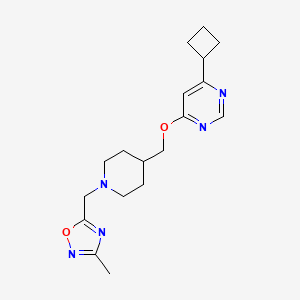
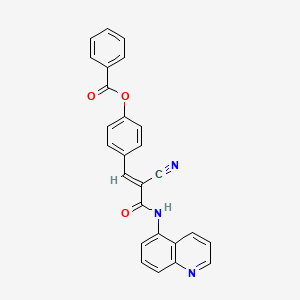
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2581320.png)
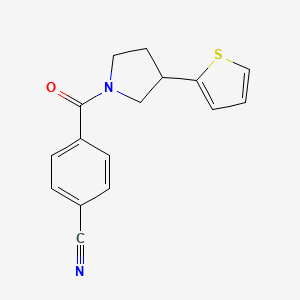
![N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2581322.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2581328.png)
